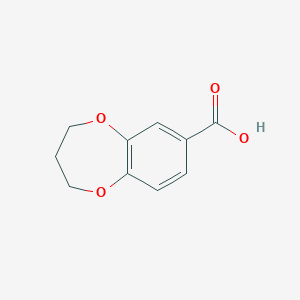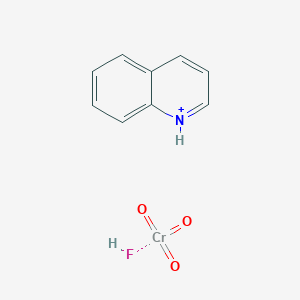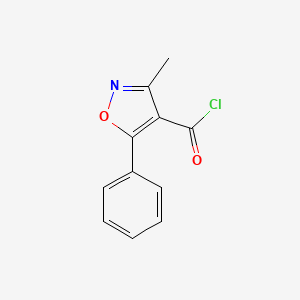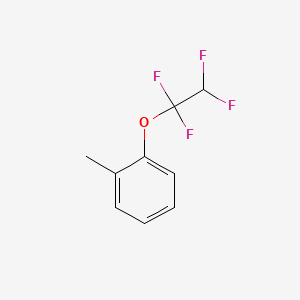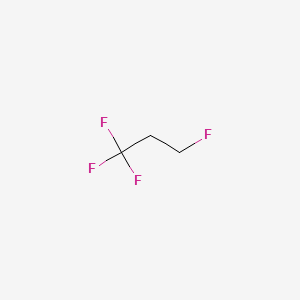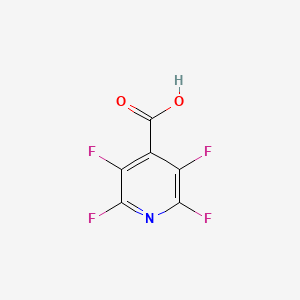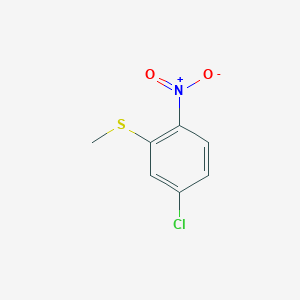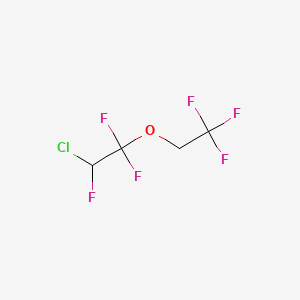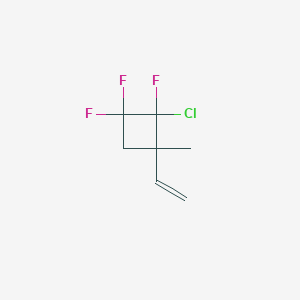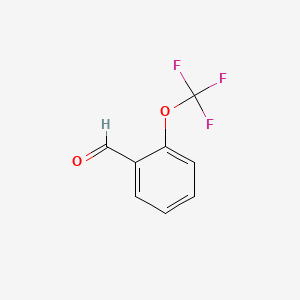
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate typically involves the esterification of But-2-enedioic acid with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of fluorinated polymers and surfactants. Its hydrophobic nature makes it suitable for creating water-repellent coatings and materials.
Biology and Medicine: In biological research, it is used to study the effects of fluorinated compounds on cell membranes and protein interactions. Its stability and resistance to degradation make it a candidate for drug delivery systems.
Industry: Industrially, it is employed in the manufacture of specialty chemicals, lubricants, and coatings. Its unique properties are leveraged to enhance the performance and durability of products.
Mécanisme D'action
The mechanism by which Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The fluorine atoms create a highly non-polar environment, which can disrupt hydrogen bonding and other polar interactions. This property is utilized in applications requiring water and oil repellency.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Uniqueness: Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) But-2-enedioate stands out due to its specific ester linkage and the presence of the But-2-enedioate moiety, which imparts unique reactivity and stability compared to other fluorinated compounds. Its combination of hydrophobicity and chemical stability makes it particularly valuable in applications requiring long-lasting performance under harsh conditions.
Propriétés
Numéro CAS |
55003-96-8 |
|---|---|
Formule moléculaire |
C20H10F26O4 |
Poids moléculaire |
808.2 g/mol |
Nom IUPAC |
bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H10F26O4/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)3-5-49-7(47)1-2-8(48)50-6-4-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h1-2H,3-6H2/b2-1- |
Clé InChI |
KTDHXHZTHVKJGC-UPHRSURJSA-N |
SMILES |
C(COC(=O)C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES isomérique |
C(COC(=O)/C=C\C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C(COC(=O)C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



